molecular formula C17H25IN2S B14713434 4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide CAS No. 17790-35-1

4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide

Cat. No.: B14713434
CAS No.: 17790-35-1
M. Wt: 416.4 g/mol
InChI Key: KLOMPMINAOBYFG-UHFFFAOYSA-M
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Description

4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide is a synthetic organic compound that belongs to the class of thiazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide typically involves the following steps:

    Formation of the Thiazolium Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Alkylation: The resulting thiazole intermediate is then alkylated with butyl and dimethyl groups.

    Quaternization: The final step involves the quaternization of the thiazole nitrogen with N,N-dimethylaniline in the presence of an iodide source.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-purity reagents, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolium ring.

    Reduction: Reduction reactions may target the thiazolium ring or the aromatic system.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thiazolium nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a catalyst in organic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Probes: The compound can be used as a probe to study enzyme mechanisms and interactions.

    Antimicrobial Agents: Thiazolium salts have shown potential as antimicrobial agents.

Medicine

    Drug Development: The compound may be explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide involves its interaction with molecular targets such as enzymes or receptors. The thiazolium ring can participate in electron transfer processes, while the aromatic system can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dimethyl-1,3-thiazol-2-yl)-N,N-dimethylaniline;iodide
  • 4-(5-butyl-1,3-thiazol-2-yl)-N,N-dimethylaniline;iodide
  • 4-(5-butyl-3,4-dimethyl-1,3-thiazol-2-yl)-N,N-diethylamine;iodide

Uniqueness

The unique combination of the butyl, dimethyl, and thiazolium groups in 4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide imparts specific chemical and biological properties that distinguish it from similar compounds. These properties include enhanced stability, reactivity, and potential biological activity.

Properties

CAS No.

17790-35-1

Molecular Formula

C17H25IN2S

Molecular Weight

416.4 g/mol

IUPAC Name

4-(5-butyl-3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-N,N-dimethylaniline;iodide

InChI

InChI=1S/C17H25N2S.HI/c1-6-7-8-16-13(2)19(5)17(20-16)14-9-11-15(12-10-14)18(3)4;/h9-12H,6-8H2,1-5H3;1H/q+1;/p-1

InChI Key

KLOMPMINAOBYFG-UHFFFAOYSA-M

Canonical SMILES

CCCCC1=C([N+](=C(S1)C2=CC=C(C=C2)N(C)C)C)C.[I-]

Origin of Product

United States

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